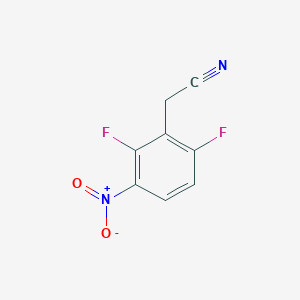

4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Electrochemical Studies

Electrochemical reduction of o-nitrophenylthioacetic derivatives has shown that certain conditions are favorable for the electrosynthesis of hydroxy benzothiazines. These studies reveal the potential of electrochemical methods in synthesizing compounds that could have implications in various chemical and pharmaceutical applications (Sicker et al., 1995).

Synthesis Methodologies

Research on the synthesis of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives highlights the use of reductive cyclizations and catalytic hydrogenation as key steps. These methodologies offer pathways to synthesize analogs of natural chemicals found in certain plant families, providing insights into the creation of novel compounds with potential biological activities (Sicker et al., 1994).

Antimycobacterial Agents

The structure and synthesis of benzothiazinone derivatives have been explored for their potential as antitubercular agents. This research sheds light on the chemical frameworks conducive to antituberculosis activity, which is crucial for developing new drugs against resistant strains of tuberculosis (Richter et al., 2021).

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. This research demonstrates the potential of specific benzothiazole compounds in exhibiting selective cytotoxicity against tumorigenic cell lines, which could pave the way for new cancer treatments (Yoshida et al., 2005).

Anti-leishmanial Activity

The synthesis and characterization of new nitroaromatic compounds have been conducted, with some showing significant inhibitory effects against Leishmania infantum. This research underscores the importance of the electroactive nitro group in the biological activity of these compounds, indicating their potential as anti-leishmanial drugs (Dias et al., 2015).

properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c21-17(18-14-4-3-5-16(12-14)20(22)23)13-6-8-15(9-7-13)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJYPPHMPROPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)